(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)

NPY receptor subtype selectivity brain binding sites vas deferens bioassay

(Tyr(Me)21)-Neuropeptide Y (human, rat), also referred to as [O-Methyl-Tyr21]-NPY or [Tyr-O-Me21]hNPY, is a chemically modified 36-amino acid analogue of the endogenous neuropeptide Y (NPY) in which the tyrosine residue at position 21 bears an O-methyl ether modification. This single-residue modification fundamentally alters the hydrogen-bond potential and aromatic electronics at position 21, distinguishing it from native NPY and other NPY analogues.

Molecular Formula C190H287N55O57S1
Molecular Weight 4285.71
CAS No. 131256-74-1
Cat. No. B1148556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)
CAS131256-74-1
Molecular FormulaC190H287N55O57S1
Molecular Weight4285.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tyr(Me)21)-Neuropeptide Y (Human, Rat) CAS 131256-74-1: Compound Identity and Pharmacological Positioning for Scientific Procurement


(Tyr(Me)21)-Neuropeptide Y (human, rat), also referred to as [O-Methyl-Tyr21]-NPY or [Tyr-O-Me21]hNPY, is a chemically modified 36-amino acid analogue of the endogenous neuropeptide Y (NPY) in which the tyrosine residue at position 21 bears an O-methyl ether modification [1]. This single-residue modification fundamentally alters the hydrogen-bond potential and aromatic electronics at position 21, distinguishing it from native NPY and other NPY analogues . The compound was first synthesized and pharmacologically characterized by Martel et al. in 1990, who demonstrated that this subtle structural change produces an analogue with a differential preference for brain NPY receptor binding sites over peripheral vas deferens NPY receptors—a profile not shared by native NPY [1].

Why Native NPY, [Leu31,Pro34]NPY, or NPY(13-36) Cannot Replace (Tyr(Me)21)-Neuropeptide Y in Tissue-Level Selectivity Studies


Native neuropeptide Y binds with high affinity to both central (predominantly Y1-type) and peripheral (predominantly Y2-type) NPY receptor populations without intrinsic discrimination [1]. Similarly, [Leu31,Pro34]NPY achieves Y1 selectivity through modifications in the C-terminal region (positions 31 and 34), while NPY(13-36) and related fragments are directed toward Y2-like receptor preferences [2]. These selectivity strategies rely on entirely different structural mechanisms than the Tyr21 methylation employed in (Tyr(Me)21)-NPY, meaning that substituting any of these compounds for (Tyr(Me)21)-NPY would introduce a confounding pharmacological variable—altered receptor subtype preference driven by a different molecular interaction interface—thereby invalidating experiments designed to probe the functional role of the Tyr21 position in NPY biology [1].

Product-Specific Quantitative Differentiation Evidence for (Tyr(Me)21)-Neuropeptide Y (Human, Rat) Versus Closest Analogs


Evidence Item 1: Differential Brain (Y1-Type) Versus Vas Deferens (Y2-Type) Receptor Preference Established in the Original Characterization Study

In the original characterization by Martel et al. (1990), [Tyr-O-Me21]hNPY demonstrated an apparent preference for brain NPY receptor binding sites over the vas deferens NPY receptor, in contrast to native hNPY which shows no such discrimination between these two tissue-level receptor populations [1]. In the same study, modifications at the adjacent Tyr20 position ([D-Tyr20]hNPY and [D-Trp20]hNPY) produced the opposite preference—favoring the vas deferens receptor—confirming that position 21 methylation drives a specific, directional selectivity shift rather than a general loss of affinity [1]. The closely related analogue [Phe21]hNPY exhibited a qualitatively similar brain-preferring profile, indicating that the aromatic hydroxyl group of Tyr21 is a key determinant of peripheral (vas deferens) receptor engagement that can be selectively ablated by O-methylation [1].

NPY receptor subtype selectivity brain binding sites vas deferens bioassay structure-activity relationship

Evidence Item 2: Position 21 Alanine Substitution Data Defining the Functional Importance of Tyr21 at Y1 Versus Y2-Like Receptors

The complete L-alanine scan of NPY performed by Beck-Sickinger et al. (1994) provides quantitative evidence that substitution of Tyr21 with alanine results in a 4- to 20-fold loss of functional activity at Y2-like receptors (assessed in rat jejunum mucosal preparations), while the effect on Y1 receptor binding affinity was substantially smaller (approximately 5- to 10-fold reduction) [1]. This differential sensitivity establishes that the Tyr21 side chain—and specifically its hydroxyl group, which is blocked by methylation in (Tyr(Me)21)-NPY—is more critical for Y2-like receptor engagement than for Y1 receptor binding [1][2]. In comparison, substitution at the adjacent Tyr20 position produced a 30- to 40-fold loss of affinity at Y1 receptors, indicating that the two consecutive tyrosine residues play distinct and dissociable roles in receptor subtype recognition [2].

alanine scan mutagenesis Y1 receptor binding Y2-like receptor activity NPY structure-function

Evidence Item 3: Distinction from [Leu31,Pro34]NPY and NPY(13-36) in the Locus and Mechanism of Receptor Subtype Discrimination

(Tyr(Me)21)-NPY achieves altered receptor subtype selectivity through a fundamentally different structural mechanism than the two most widely used subtype-selective NPY analogues. [Leu31,Pro34]NPY, a well-established Y1-selective agonist, derives its selectivity from modifications in the C-terminal helix region (positions 31 and 34) that confer a 7- to 60-fold higher affinity for Y1 over Y2 receptors and equipotent vasopressor activity to native NPY in anesthetized rats [1][2]. In contrast, NPY(13-36) and related N-terminally truncated fragments exhibit Y2-preferring activity through deletion of N-terminal residues critical for Y1 receptor recognition [1]. (Tyr(Me)21)-NPY represents a third, distinct pharmacological tool: its selectivity profile arises from a single-residue modification at position 21 within the central helix, affecting receptor discrimination through altered hydrogen-bonding capacity rather than through C-terminal sequence changes or N-terminal truncation [3]. This orthogonal selectivity mechanism makes (Tyr(Me)21)-NPY uniquely suited for experiments that must independently interrogate the role of the Tyr21 hydroxyl in NPY receptor pharmacology.

NPY analogue comparison Y1-selective agonists Y2-selective agonists structure-based selectivity

Evidence Item 4: Structural Rationale—O-Methylation at Tyr21 Blocks a Key Hydrogen-Bond Donor Implicated in Y2-Like Receptor Engagement

The O-methylation of Tyr21 converts the phenolic hydroxyl group (a hydrogen-bond donor/acceptor) into a methoxy ether, which can only act as a hydrogen-bond acceptor [1]. Biophysical studies on NPY structure and dynamics have shown that the Tyr20-Tyr21 region resides within the amphipathic α-helix of NPY and participates in a network of intramolecular interactions that stabilize the receptor-bound conformation [2][3]. Loss of the Tyr21 hydroxyl hydrogen-bond donor capacity is predicted to selectively weaken interactions with Y2-like receptor subtypes, consistent with the alanine scan data showing a greater functional deficit at Y2-like versus Y1 receptors upon disruption of this position [2]. By contrast, the intact Tyr21 hydroxyl in native NPY enables full engagement of both Y1 and Y2 receptor subtypes [1].

hydrogen bonding NPY central helix receptor-ligand interaction O-methylation

High-Value Scientific Procurement Scenarios for (Tyr(Me)21)-Neuropeptide Y (Human, Rat)


Scenario 1: Mapping the Contribution of the Tyr21 Hydroxyl Group to NPY Receptor Subtype Selectivity in Structure-Activity Relationship (SAR) Studies

Researchers conducting systematic SAR studies of the NPY central helix require (Tyr(Me)21)-NPY as a specific tool to isolate the pharmacological contribution of the Tyr21 hydroxyl group. Because the O-methyl modification cleanly ablates hydrogen-bond donor capacity at this single position without altering the peptide backbone or introducing non-natural side chains, this compound allows direct comparison with native NPY and [Phe21]NPY (which removes the hydroxyl entirely) to dissect the hydrogen-bonding requirements of Y1 versus Y2-like receptor engagement [1][2]. No other commercially available NPY analogue provides this specific structure-activity perturbation at position 21.

Scenario 2: Central Nervous System-Focused NPY Pharmacology Requiring Reduced Peripheral (Vas Deferens-Type) Receptor Cross-Reactivity

Experimental paradigms that require preferential activation of brain NPY receptor populations while minimizing concurrent activation of peripheral Y2-like receptors benefit from the brain-preferring selectivity profile of (Tyr(Me)21)-NPY established by Martel et al. (1990) [1]. In intracerebroventricular administration studies, the compound's differential tissue-level selectivity reduces the confounding influence of peripheral receptor engagement that occurs with native NPY, which shows no discrimination between central and peripheral receptor populations [1].

Scenario 3: Orthogonal Pharmacological Validation in NPY Receptor Subtype Identification Studies

In receptor identification and classification studies, (Tyr(Me)21)-NPY serves as an orthogonal pharmacological probe alongside [Leu31,Pro34]NPY (Y1-selective via C-terminal modification) and NPY(13-36) (Y2-preferring via N-terminal truncation) [1][2]. Because each analogue achieves subtype bias through a distinct structural mechanism, concordant results across these three tools provide stronger evidence for receptor subtype identification than reliance on any single analogue alone. This is particularly valuable when characterizing novel NPY-responsive systems where receptor subtype identity has not been definitively established [1].

Scenario 4: Biophysical Studies of NPY Conformational Dynamics Focused on the Central Helix Region

NMR spectroscopy, circular dichroism, and molecular dynamics studies investigating how modifications to the NPY central α-helix (residues 14–31) influence peptide conformation and membrane interaction can use (Tyr(Me)21)-NPY as a selective probe of the Tyr21 microenvironment [1][2]. The O-methyl group introduces a defined chemical perturbation—converting a phenolic hydroxyl to a methoxy ether—whose effects on local helical structure and dynamics can be quantitatively assessed by comparison with native NPY [2].

Quote Request

Request a Quote for (TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.